N-(4-fluoro-2-methylphenyl)-3-{1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}propanamide
Description
This compound is a pyrazole derivative . Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The compound is also a potent, highly selective, and cell-permeable inhibitor of the glucose transporter GLUT1 .
Synthesis Analysis
The synthesis of pyrazole derivatives involves the reaction of α,β-ethylenic ketones with hydrazine derivatives to form pyrazolines, which after removal of the leaving group, provide the desired pyrazoles .
Molecular Structure Analysis
The molecular structure of this compound was verified using elemental microanalysis, FTIR, and 1H NMR techniques . Further studies on the molecular structure were performed using quantum mechanical calculations and spectroscopic investigations .
Chemical Reactions Analysis
The compound has shown potent inhibition effects against the tyrosine kinase activity of the vascular endothelial growth factor receptor and the platelet-derived growth factor receptor families . A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a similar compound .
Future Directions
Properties
IUPAC Name |
N-(4-fluoro-2-methylphenyl)-3-[1-[(3-pyrazol-1-ylphenyl)methyl]piperidin-3-yl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29FN4O/c1-19-15-22(26)9-10-24(19)28-25(31)11-8-20-6-3-13-29(17-20)18-21-5-2-7-23(16-21)30-14-4-12-27-30/h2,4-5,7,9-10,12,14-16,20H,3,6,8,11,13,17-18H2,1H3,(H,28,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPOIHWKDOKZBLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)CCC2CCCN(C2)CC3=CC(=CC=C3)N4C=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29FN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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